(4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
1-(4-Bromobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with bromobenzoyl and fluoronitrophenyl groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-bromobenzoyl chloride and 2-fluoro-4-nitroaniline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products:
Reduction of Nitro Group: 1-(4-Bromobenzoyl)-4-(2-fluoro-4-aminophenyl)piperazine.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- 1-(4-Chlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
- 1-(4-Bromobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Comparison:
- Uniqueness: The presence of both bromobenzoyl and fluoronitrophenyl groups in 1-(4-bromobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity and interactions with biological targets.
- Reactivity: The bromine and fluorine atoms can participate in various substitution reactions, offering versatility in chemical modifications.
Properties
Molecular Formula |
C17H15BrFN3O3 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15BrFN3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)16-6-5-14(22(24)25)11-15(16)19/h1-6,11H,7-10H2 |
InChI Key |
OJLRKSMYFWBXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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